

solubility of (2,2-Dimethylcyclopropyl)methanol in organic solvents

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Compound of Interest

Compound Name: (2,2-Dimethylcyclopropyl)methanol

Cat. No.: B1348738

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An In-depth Technical Guide to the Solubility of **(2,2-Dimethylcyclopropyl)methanol** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **(2,2-dimethylcyclopropyl)methanol** in various organic solvents. Due to the limited availability of direct experimental solubility data for this specific compound, this guide employs a predictive approach using Hansen Solubility Parameters (HSP) to estimate its solubility profile.

Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided, alongside workflow diagrams relevant to its application in research and development.

Predicted Solubility of (2,2-Dimethylcyclopropyl)methanol

The solubility of a compound is governed by the principle of "like dissolves like". For **(2,2-Dimethylcyclopropyl)methanol**, a molecule with a polar hydroxyl group and a non-polar dimethylcyclopropyl group, its solubility will vary significantly with the polarity of the solvent. Short-chain alcohols are generally soluble in polar solvents through hydrogen bonding, while their solubility in non-polar solvents increases with the length of the alkyl chain.

To provide a more quantitative prediction, the Hansen Solubility Parameters (HSP) for **(2,2-dimethylcyclopropyl)methanol** were estimated using the Hoftyzer-Van Krevelen group

contribution method. The estimated HSP values are:

- δD (Dispersion): 16.3 MPa^{1/2}
- δP (Polar): 0.5 MPa^{1/2}
- δH (Hydrogen Bonding): 14.6 MPa^{1/2}

The HSP distance (R_a) between **(2,2-dimethylcyclopropyl)methanol** and various organic solvents can be calculated to predict miscibility. A smaller R_a value suggests a higher likelihood of solubility. The table below presents the predicted solubility based on these calculations.

Data Presentation: Predicted Solubility in Common Organic Solvents

Solvent	δD (MPa ^{1/2})	δP (MPa ^{1/2})	δH (MPa ^{1/2})	HSP Distance (Ra)	Predicted Solubility
(2,2-Dimethylcyclopropyl)methanol (Estimated)	16.3	0.5	14.6	-	-
n-Hexane	14.9	0.0	0.0	14.9	Low
Toluene	18.0	1.4	2.0	12.8	Low
Diethyl Ether	14.5	2.9	5.1	10.3	Moderate
Ethyl Acetate	15.8	5.3	7.2	9.3	Moderate to High
Acetone	15.5	10.4	7.0	13.2	Moderate
Isopropanol	15.8	6.1	16.4	5.9	High
Ethanol	15.8	8.8	19.4	10.1	High
Methanol	15.1	12.3	22.3	14.9	High
Dichloromethane	17.0	7.3	7.1	10.6	Moderate
Chloroform	17.8	3.1	5.7	9.4	Moderate to High
Dimethyl Sulfoxide (DMSO)	18.4	16.4	10.2	17.5	Moderate
N,N-Dimethylformamide (DMF)	17.4	13.7	11.3	14.3	Moderate
Water	15.5	16.0	42.3	31.8	Low

Disclaimer: These values are estimations and should be confirmed by experimental data.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate and reproducible determination of solubility. The following outlines a general method for quantifying the solubility of a liquid, such as **(2,2-dimethylcyclopropyl)methanol**, in an organic solvent.

Gravimetric Method for Solubility Determination

Objective: To determine the mass of **(2,2-dimethylcyclopropyl)methanol** that can be dissolved in a specific volume of a given organic solvent at a constant temperature to create a saturated solution.

Materials:

- **(2,2-Dimethylcyclopropyl)methanol** (solute)
- Selected organic solvents
- Analytical balance (accurate to ± 0.0001 g)
- Vials with screw caps
- Constant temperature bath or incubator
- Vortex mixer or magnetic stirrer
- Calibrated pipettes
- Syringe filters (chemically compatible with the solvents)

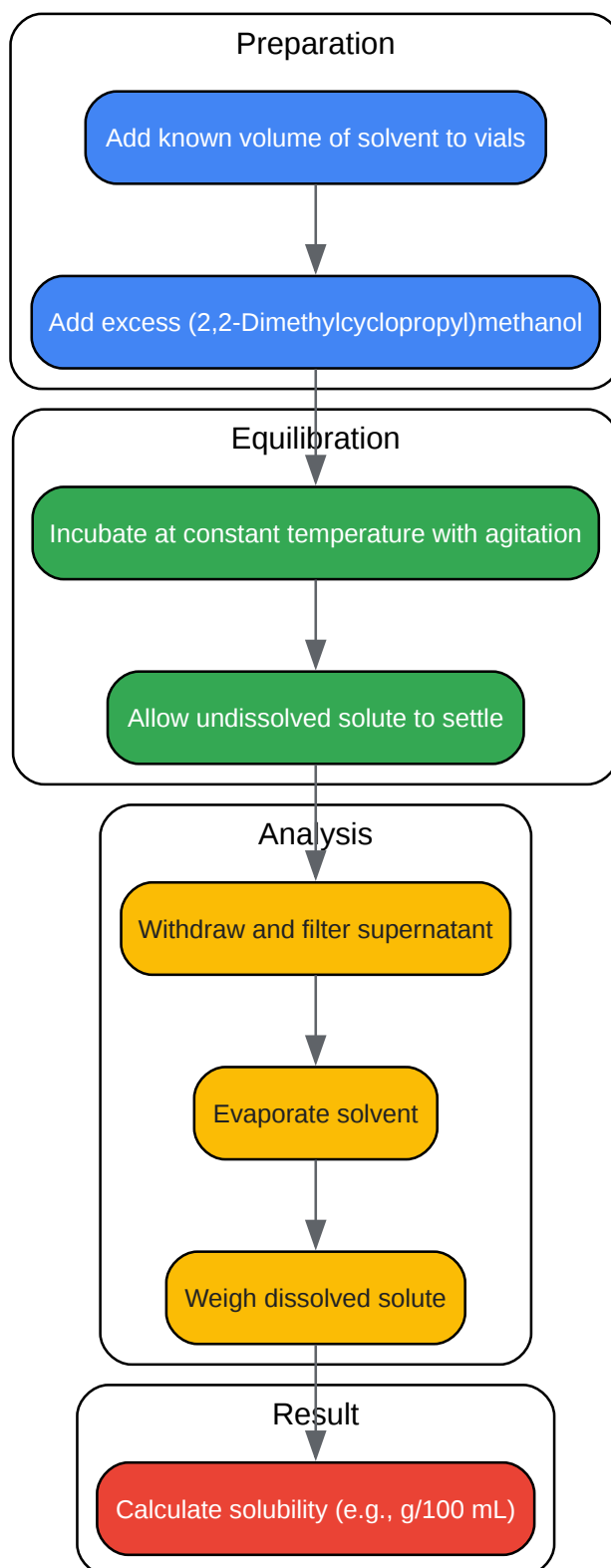
Procedure:

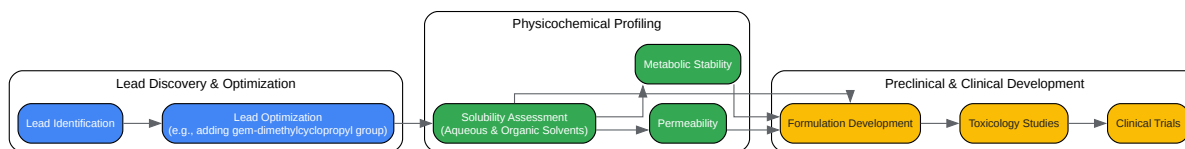
- Preparation: Add a known volume (e.g., 5 mL) of the selected organic solvent to a series of vials.
- Addition of Solute: To each vial, add an excess amount of **(2,2-dimethylcyclopropyl)methanol**. The exact amount should be recorded.

- **Equilibration:** Tightly cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation using a vortex mixer or magnetic stirrer. This ensures the formation of a saturated solution.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solute to settle.
- **Sampling:** Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette, ensuring no undissolved material is transferred.
- **Filtration:** To remove any suspended micro-particles, pass the collected supernatant through a syringe filter into a pre-weighed vial.
- **Solvent Evaporation:** Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to evaporate.
- **Mass Determination:** Once the solvent is completely evaporated, weigh the vial containing the dissolved solute.
- **Calculation:** The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/100 mL or mg/mL).

Mandatory Visualizations

Experimental Workflow for Solubility Determination





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